

Spectroscopic Signature of o-Carborane: An In-depth Technical Guide

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Compound of Interest

Compound Name: o-Carborane

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This technical guide provides a comprehensive overview of the key spectroscopic signatures of **ortho-carborane** (1,2-dicarba-closo-dodecaborane), a unique organoboron cluster with significant potential in medicinal chemistry and materials science. Understanding its characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is fundamental for its identification, characterization, and the analysis of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of **o-carborane**. The presence of three NMR-active nuclei, ¹H, ¹¹B, and ¹³C, provides a wealth of structural information.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of **o-carborane** is characterized by two main regions: the signals from the protons attached to the carbon atoms (C-H) and those attached to the boron atoms (B-H). The C-H protons are the most deshielded due to the higher electronegativity of carbon compared to boron. The B-H proton signals are typically broad due to coupling with the quadrupolar ¹¹B nucleus.^[1] To simplify the spectrum and resolve the B-H proton signals, ¹¹B decoupling is often employed, which collapses the broad B-H multiplets into sharp singlets.^[1] The ¹H NMR spectrum reveals four chemically inequivalent types of boron-hydride protons.^[1]

Boron (^{11}B) NMR Spectroscopy

^{11}B NMR is the most informative technique for probing the structure of the carborane cage. The spectrum of **o-carborane** typically shows four distinct resonances corresponding to the four different boron environments in the molecule. The assignment of these signals is crucial for understanding the substitution patterns in carborane derivatives.

Carbon (^{13}C) NMR Spectroscopy

The ^{13}C NMR spectrum of **o-carborane** is relatively simple, showing a single resonance for the two equivalent carbon atoms in the cage. This signal is a key identifier for the carborane core.

Table 1: Summary of NMR Spectroscopic Data for **o-Carborane**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	~3.5	Sharp singlet	C-H
Broad multiplets	B-H		
^{11}B	-3.1	Doublet	B(9,12)
-7.1	Doublet	B(8,10)	
-14.9	Doublet	B(4,5,7,11)	
-16.0	Doublet	B(3,6)	
^{13}C	~57	Singlet	C(1,2)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the chemical bonds within the **o-carborane** molecule. The spectrum is dominated by the characteristic stretching frequencies of the B-H and C-H bonds.

Table 2: Key Infrared Absorption Frequencies for **o-Carborane**

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3060-3070	C-H stretch	Strong
~2600	B-H stretch	Strong, Broad
~1200-700	Cage deformation	Medium to Strong

The B-H stretching vibration appears as a strong and broad band, which is a hallmark of borane clusters. The C-H stretching frequency is observed at a higher wavenumber, consistent with the stronger C-H bond.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **o-carborane**. The high stability of the icosahedral cage often results in a prominent molecular ion peak (M⁺).[3][4] The fragmentation pattern can provide insights into the stability of the cage and the nature of any substituents. Electron impact (EI) ionization typically shows a high abundance of the parent ion.[3][4]

Table 3: Significant Fragments in the Mass Spectrum of **o-Carborane**

m/z	Assignment
144	[C ₂ B ₁₀ H ₁₂] ⁺ (Molecular Ion)
143	[C ₂ B ₁₀ H ₁₁] ⁺
various	Cage fragments (e.g., [B ₁₀ H _x] ⁺ , [B ₉ H _x] ⁺ , etc.)

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the **o-carborane** sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.

- Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

- ^1H NMR: Acquire the spectrum using a standard pulse program. For B-H proton analysis, a ^{11}B -decoupled spectrum should also be acquired.
- ^{11}B NMR: Use a boron-specific probe or tune the probe to the ^{11}B frequency. A proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each boron environment. Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) is commonly used as an external reference.
- ^{13}C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon environment. Due to the low natural abundance of ^{13}C , a larger number of scans may be required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

- Solid State (KBr Pellet): Grind a small amount of the **o-carborane** sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CS_2) that has minimal absorption in the regions of interest. Use a liquid cell with appropriate window materials (e.g., NaCl, KBr).

Data Acquisition:

- Record a background spectrum of the empty sample holder (or the solvent).
- Place the sample in the IR beam path and record the sample spectrum.
- The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry

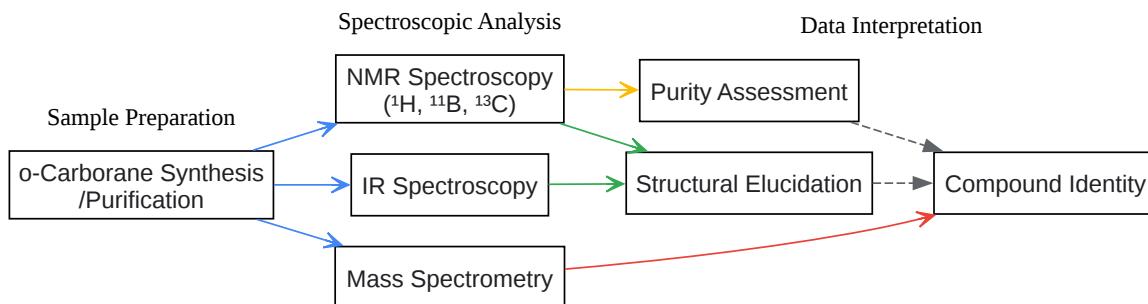
Sample Preparation:

- Dissolve a small amount of the **o-carborane** sample in a volatile organic solvent (e.g., methanol, acetonitrile).
- The concentration should be adjusted depending on the ionization technique and instrument sensitivity, typically in the low $\mu\text{g/mL}$ to ng/mL range.

Data Acquisition:

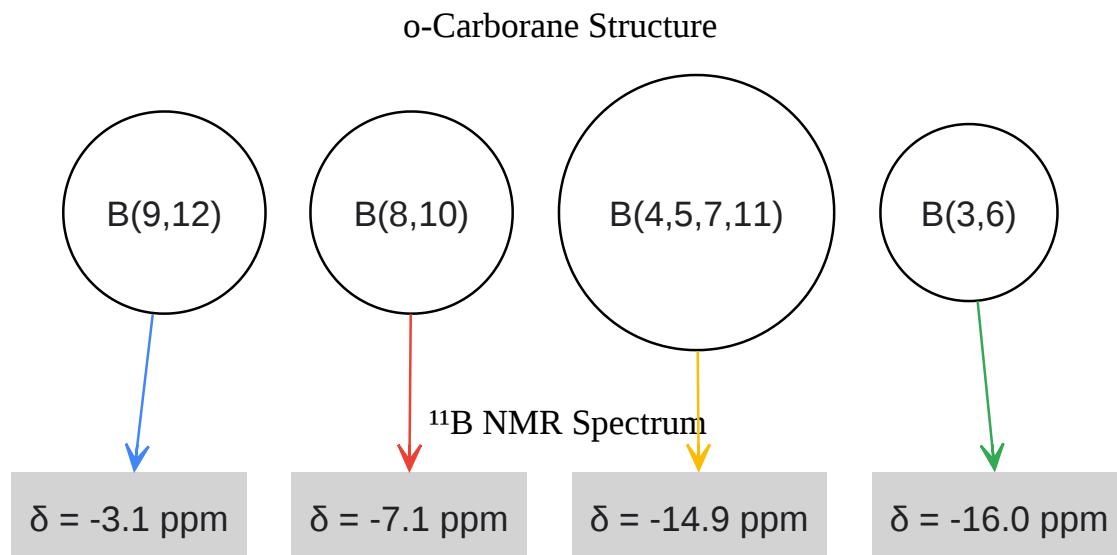
- Ionization: Common ionization techniques include Electron Impact (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). EI is often used for volatile and thermally stable compounds like **o-carborane**.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations



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Caption: Experimental workflow for the spectroscopic characterization of **o-carborane**.



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Caption: Correlation of ^{11}B NMR signals with boron positions in **o-carborane**.

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